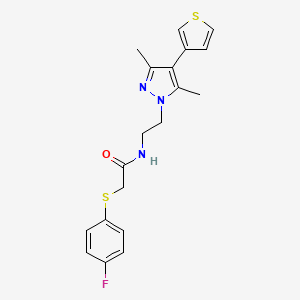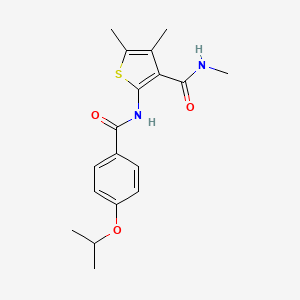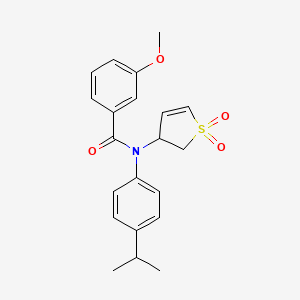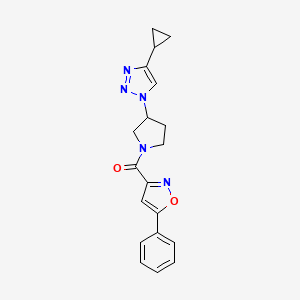
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This reaction, catalyzed by Cu(I), is part of the so-called “Click chemistry” and has proven to be an efficient and innovative route to bioactive compounds .
Molecular Structure Analysis
The molecular structure of similar compounds shows that the triazole ring lies in the plane and is orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring, as indicated by the pattern of bond distances .
科学的研究の応用
Design and Synthesis for Anticonvulsant Agents
The compound's structural motif has been utilized in the design and synthesis of derivatives with potential anticonvulsant activities. A study by Malik and Khan (2014) on similar derivatives highlighted their significant potential as sodium channel blockers and anticonvulsant agents. Their work involved evaluating the anticonvulsant activities of novel triazine derivatives, demonstrating promising results compared to reference drugs like phenytoin, indicating potential research applications of similar compounds in neurological disorder treatments (Malik & Khan, 2014).
Development of P2X7 Antagonists
In a different study, Chrovian et al. (2018) explored the synthesis and preclinical profiling of P2X7 antagonists, employing a structure closely related to the compound . Their research led to the identification of clinical candidates for phase I trials, underscoring the compound's relevance in developing treatments for mood disorders. This demonstrates the compound's utility in creating molecules that can modulate receptor activity, an essential aspect of drug discovery for psychiatric conditions (Chrovian et al., 2018).
Optical Materials Development
Volpi et al. (2017) conducted research on derivatives with large Stokes' shifts, indicating potential applications in developing optical materials. Their work on imidazo[1,5-a]pyridine derivatives, which share structural similarities with the compound of interest, illustrates the possibility of tuning optical properties for applications in low-cost luminescent materials (Volpi et al., 2017).
Antimicrobial and Anticancer Agents
Further investigations into the compound's derivatives have revealed antimicrobial and anticancer properties. Katariya et al. (2021) synthesized novel heterocyclic compounds that showed promising results against cancer cell lines and pathogenic strains, highlighting the compound's potential as a backbone for developing new therapeutic agents (Katariya et al., 2021).
Chemical Synthesis and Material Science
The compound and its derivatives have also found applications in chemical synthesis and material science, as demonstrated by Huang et al. (2021). Their research focused on boric acid ester intermediates, showing the compound's versatility in synthesizing materials with potential electronic and optical applications (Huang et al., 2021).
作用機序
Target of Action
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as 4-cyclopropyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .
Mode of Action
The compound interacts with its target, the VHL protein, by binding to it . This binding inhibits the function of VHL, leading to an increase in the levels of HIF . As a result, the expression of HIF-responsive genes is upregulated, leading to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIF pathway . By inhibiting the degradation of HIF, the compound leads to an increase in the transcription of HIF-responsive genes . These genes are involved in various processes, including angiogenesis, erythropoiesis, and cellular metabolism .
Pharmacokinetics
It is known that some triazole-based drugs have issues with water solubility, which can affect their bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the HIF pathway . By increasing the levels of HIF, the compound can promote angiogenesis, increase erythropoiesis, and alter cellular metabolism . These effects can have various therapeutic implications, including the treatment of anemia and cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the oxygen levels in the cellular environment, given its impact on the HIF pathway Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy
特性
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(16-10-18(26-21-16)14-4-2-1-3-5-14)23-9-8-15(11-23)24-12-17(20-22-24)13-6-7-13/h1-5,10,12-13,15H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNUEEHMDXOTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2450893.png)
![7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2450896.png)
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2450899.png)
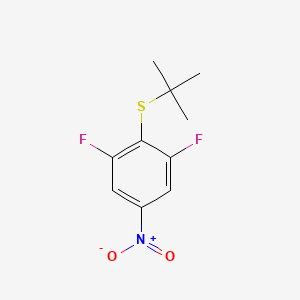
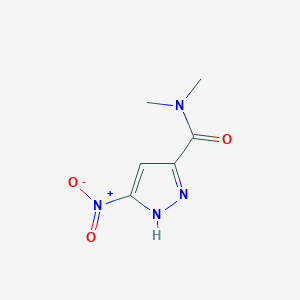
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2450903.png)

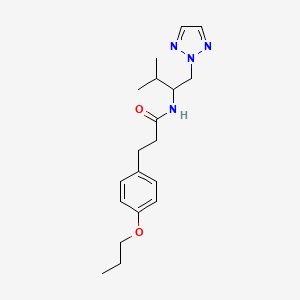

![tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B2450909.png)
